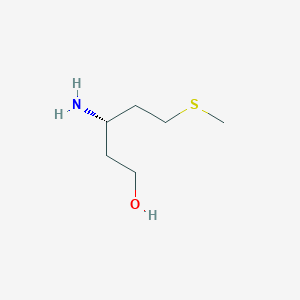
(S)-3-amino-5-(methylthio)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-amino-5-(methylthio)pentan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a methylthio group (-SCH3) attached to a pentane backbone. The (S) configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-5-(methylthio)pentan-1-ol can be achieved through several synthetic routes. One common method involves the use of chiral starting materials to ensure the desired stereochemistry. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-3-hydroxy-5-(methylthio)pentanoic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a nucleophilic substitution reaction using reagents like ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-amino-5-(methylthio)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methylthio group can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thioethers or alkylated products.
Aplicaciones Científicas De Investigación
(S)-3-amino-5-(methylthio)pentan-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-amino-5-(methylthio)pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain enzymes or receptors, influencing their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Pentanol: An alcohol with a similar pentane backbone but lacking the amino and methylthio groups.
3-Methyl-1-pentanol: A structural isomer with a different arrangement of the methyl group.
5-Methylthio-1-pentanol: A compound with a similar methylthio group but lacking the amino group.
Uniqueness
(S)-3-amino-5-(methylthio)pentan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H15NOS |
|---|---|
Peso molecular |
149.26 g/mol |
Nombre IUPAC |
(3S)-3-amino-5-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-9-5-3-6(7)2-4-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1 |
Clave InChI |
AFTVPMMRLJNNNT-LURJTMIESA-N |
SMILES isomérico |
CSCC[C@H](CCO)N |
SMILES canónico |
CSCCC(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


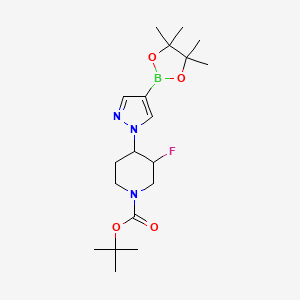
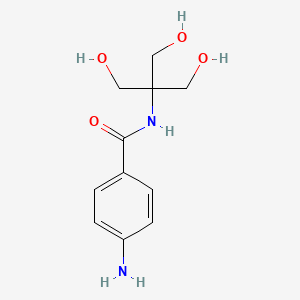
![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12944635.png)

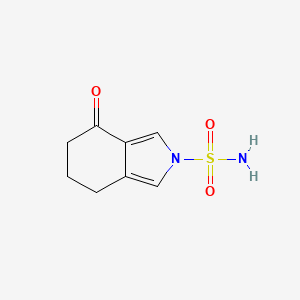
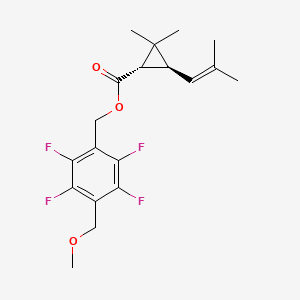
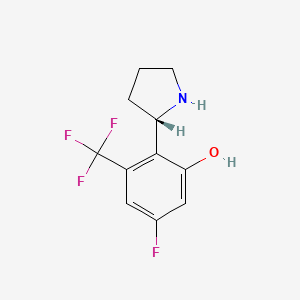
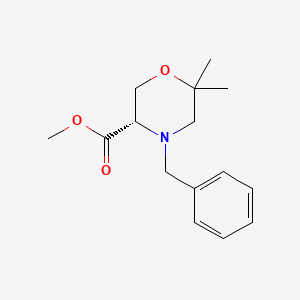
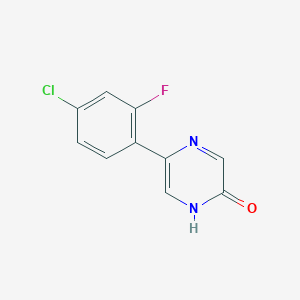
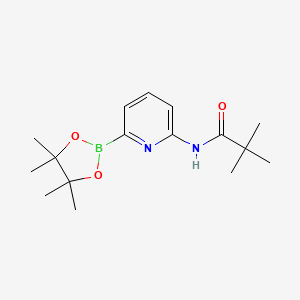

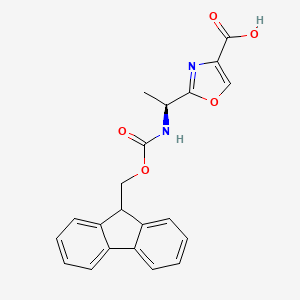
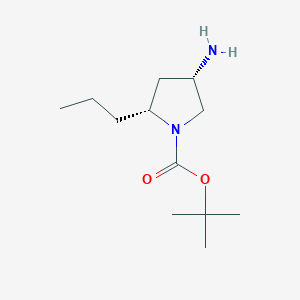
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
